molecular formula C19H20N2O6 B554546 (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 65621-26-3

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B554546
CAS RN: 65621-26-3
M. Wt: 372.4 g/mol
InChI Key: YTQKWTMXEWAKAJ-INIZCTEOSA-N
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Description

“(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid” is a complex organic compound. It contains a propanoic acid moiety, which is a carboxylic acid with a three-carbon chain. The presence of the “benzyloxy” and “carbonyl” groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid group (-COOH) and the benzyloxy group (benzyl-O-) would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The benzyloxy group may also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, which are prominent in evaluating antioxidant capacities, indicates the relevance of understanding the reaction pathways that underlie these assays. This knowledge is crucial for the comparative analysis of antioxidants and their specific reactions, such as coupling, which may bias comparisons between antioxidants. This area of research underscores the importance of antioxidants in pharmaceutical and food sciences and how compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid could potentially play a role in these assays (Ilyasov et al., 2020).

Antituberculosis Activity

The exploration of organotin(IV) complexes, which include derivatives of carboxylic acids, highlights the antituberculosis activity of these compounds. The study discusses the impact of ligand environments and the structural diversity of the organotin moiety on antituberculosis activity, suggesting the potential for (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid derivatives to contribute to this field (Iqbal et al., 2015).

Antineoplastic Drug Candidates

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years, which share a similar backbone to (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, showcases their potential as antineoplastic drug candidates. These compounds have been found to have significant cytotoxic properties, potentially offering a new class of antineoplastic agents (Hossain et al., 2020).

Sustainable Polymers and Fuels

The conversion of plant biomass to furan derivatives represents a significant area of research in developing sustainable polymers and fuels. Compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid may play a role in synthesizing key intermediates such as 5-Hydroxymethylfurfural (HMF), highlighting the intersection of organic chemistry with sustainability efforts (Chernyshev et al., 2017).

Ionic Polymers and Functional Materials

The synthesis of divalent metal salts of p-aminobenzoic acid into ionic polymers, where metal is firmly incorporated, demonstrates the utility of carboxylic acid derivatives in creating functional materials. This research area could potentially benefit from the unique properties of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid in developing new polymers and materials with specific functionalities (Matsuda, 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products .

properties

IUPAC Name

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKWTMXEWAKAJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

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